N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
CAS No.:
Cat. No.: VC15259873
Molecular Formula: C21H26BrNO5S
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26BrNO5S |
|---|---|
| Molecular Weight | 484.4 g/mol |
| IUPAC Name | N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H26BrNO5S/c1-21(2,3)15-4-6-17(7-5-15)27-13-20(24)23(12-18-8-9-19(22)28-18)16-10-11-29(25,26)14-16/h4-9,16H,10-14H2,1-3H3 |
| Standard InChI Key | KOIHFFLGZBUWNW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Introduction
N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique molecular structure. It features a furan ring substituted with bromine, a tert-butyl group attached to a phenoxy moiety, and a tetrahydrothiophene component that includes a sulfone group. The compound's molecular formula is C21H26BrNO5S, and it has a molecular weight of approximately 484.4 g/mol, although some sources may report slightly different values due to variations in calculation methods .
Synthesis and Chemical Reactivity
The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multiple steps, typically starting with the preparation of the furan and tetrahydrothiophene components. The chemical reactivity of this compound can be explored through various pathways, including nucleophilic substitution reactions and potential modifications to its functional groups.
Potential Applications
Given its diverse functional groups, N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is of interest for applications in pharmaceuticals and agrochemicals. Its unique structure suggests potential biological activities that could be explored further through interaction studies and pharmacokinetic analysis.
Comparison with Similar Compounds
Several compounds share structural features with N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, but its combination of functional groups sets it apart.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-N-cyclohexylpyridin-2-amine | Contains a bromine atom and nitrogen heterocycle | |
| 5-Bromo-N-(4-methylpyridin-2-yl)benzamide | Features a benzamide structure with bromine | |
| 5-Bromo-N-(4-tert-butylphenyl)acetamide | Similar acetamide structure but lacks sulfur functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume